O-((5-methylisoxazol-3-yl)methyl)hydroxylamine

概要

説明

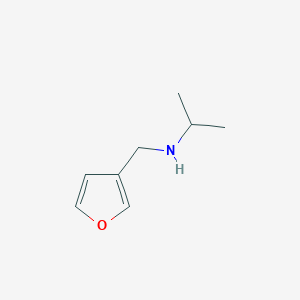

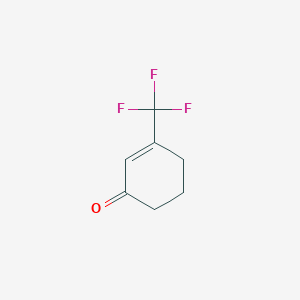

The compound “O-((5-methylisoxazol-3-yl)methyl)hydroxylamine” is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like “this compound” are highly dependent on the side-chain substituents . Three distinct forms of a similar compound, N1,N3-bis(5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .科学的研究の応用

Regioselective Synthesis

A novel class of isoxazole derivatives, specifically 2-(3-aryl-4-methylisoxazol-5-yl)phenols, was synthesized through the regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine. These compounds were characterized by spectroscopic methods and X-ray crystallography, indicating potential applications in the development of new materials and chemical entities with unique properties (Lokhande et al., 2013).

Novel Compounds with Anti-inflammatory Properties

A novel synthesis route was disclosed for preparing compounds starting with 3-amino-5-methylisoxazole, leading to derivatives with anti-inflammatory properties. This process involves a series of rearrangements and methylations to obtain compounds useful in treating inflammation, highlighting the therapeutic potential of derivatives of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine (Matson, 1990).

Synthesis of Amino-Substituted Isoxazoles

A method for selectively preparing 5-amino-3-(pyrrol-2-yl)isoxazoles via the reaction of certain pyrroles with hydroxylamine in methanol was developed. This synthesis route provides a way to create amino-substituted isoxazoles, which can be useful in various chemical synthesis and drug development applications (Sobenina et al., 2005).

Isoxazolidine Synthesis

A new method for the stereoselective synthesis of methyleneoxy-substituted isoxazolidines was introduced, involving copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines. This technique yields substituted isoxazolidines with excellent diastereoselectivities and has implications for organic synthesis, drug discovery, and chemical biology (Karyakarte et al., 2012).

Dual Inhibitors of Cyclooxygenase and Lipoxygenase

Hydroxylamine and hydroxamic acid derivatives of a known nonsteroidal antiinflammatory dibenzoxepine series were found to display both cyclooxygenase and 5-lipoxygenase inhibitory properties. These compounds also exhibited potent topical anti-inflammatory activity, suggesting their potential use in treating inflammatory skin disorders (Hamer et al., 1996).

将来の方向性

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

作用機序

Target of Action

Isoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of biological activities, suggesting they interact with multiple targets .

Mode of Action

Isoxazole derivatives have been shown to exert their effects through various mechanisms, depending on the specific functional groups present

Biochemical Pathways

Isoxazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .

Pharmacokinetics

The presence of isoxazole substituents has been found to influence the polymorphic forms of certain compounds, which could potentially affect their bioavailability .

Result of Action

Isoxazole derivatives have been associated with a range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Action Environment

Environmental factors such as solvent type and presence or absence of certain interactions can influence the action, efficacy, and stability of compounds containing isoxazole substituents . These factors could potentially also affect O-((5-methylisoxazol-3-yl)methyl)hydroxylamine.

特性

IUPAC Name |

O-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-4-2-5(3-8-6)7-9-4/h2H,3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTWTTUPPAJQMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride](/img/structure/B3152602.png)

![[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3152626.png)

![tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B3152631.png)